molecular formula C17H25N5O2 B6750167 N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B6750167
M. Wt: 331.4 g/mol
InChI Key: UGBIZUGZMJTNAR-AWEZNQCLSA-N
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Description

N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a fascinating compound in the realm of chemical and biomedical research. This complex organic molecule exhibits significant potential in various fields due to its unique structural characteristics and reactive properties.

Properties

IUPAC Name

N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12-8-16-18-10-15(13(2)22(16)20-12)17(24)19-9-14(23)11-21-6-4-3-5-7-21/h8,10,14,23H,3-7,9,11H2,1-2H3,(H,19,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBIZUGZMJTNAR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NCC(CN3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC[C@@H](CN3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis techniques. Starting from readily available starting materials, the synthesis generally incorporates:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This is often achieved via a cyclization reaction between an appropriate pyrazole derivative and a suitable dihydropyrimidine.

  • Introduction of the Piperidinyl Propyl Group: : This step involves nucleophilic substitution reactions to introduce the piperidinyl moiety.

  • Attachment of the Hydroxy Group: : This can be carried out through stereoselective reduction or hydroxylation reactions.

  • Final Carboxamide Formation: : Converting the intermediate into the final carboxamide form typically involves amidation reactions using suitable reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound would necessitate optimization for scalability and cost-effectiveness. This would involve using continuous flow reactors, optimizing reaction conditions to maximize yields, and ensuring purity through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions:

  • Oxidation: : Converting hydroxyl groups to ketones or aldehydes using oxidizing agents.

  • Reduction: : Reducing certain functional groups to alcohols or amines.

  • Substitution: : Replacing functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halogenated reagents and nucleophiles under controlled temperatures.

Major Products Formed

These reactions can yield a variety of products such as ketones, alcohols, substituted pyrazolo[1,5-a]pyrimidines, and other derivatives depending on the conditions and reagents used.

Scientific Research Applications

This compound has versatile applications in scientific research:

  • Chemistry: : As a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Investigating its interaction with biomolecules.

  • Medicine: : Exploring its potential as a pharmacophore for drug design.

  • Industry: : Utility in developing novel materials and catalysts.

Mechanism of Action

The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets:

  • Molecular Targets: : Likely involves binding to enzymes or receptors.

  • Pathways: : Influences biochemical pathways related to cellular signaling or metabolic processes. Detailed studies would elucidate exact pathways and interactions.

Comparison with Similar Compounds

Unique Characteristics

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound stands out due to:

  • Structural Features: : The presence of both the piperidinyl propyl and hydroxyl groups.

  • Reactivity: : Enhanced chemical reactivity due to its unique functional groups.

List of Similar Compounds

  • 2,7-Dimethylpyrazolo[1,5-a]pyrimidine

  • N-[(2S)-2-hydroxy-3-aminopropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

  • Pyrazolo[1,5-a]pyrimidine derivatives with varying substituents

N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide's unique combination of functional groups and structural attributes make it a compound of significant interest for ongoing and future research in various scientific domains.

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